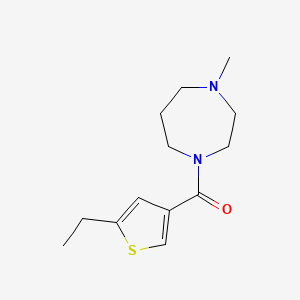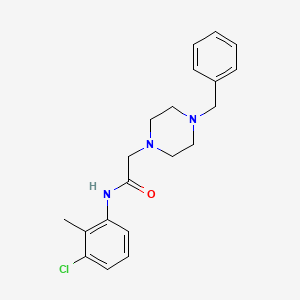![molecular formula C18H23F2N3O B5262788 (2R,3R,6R)-3-(2,3-difluorophenyl)-N,N-dimethyl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-carboxamide](/img/structure/B5262788.png)
(2R,3R,6R)-3-(2,3-difluorophenyl)-N,N-dimethyl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,6R)-3-(2,3-difluorophenyl)-N,N-dimethyl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-carboxamide is a complex organic compound with a unique tricyclic structure. This compound is characterized by the presence of a difluorophenyl group and a diazatricyclo undecane core, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,6R)-3-(2,3-difluorophenyl)-N,N-dimethyl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-carboxamide typically involves multiple steps, including the formation of the tricyclic core and the introduction of the difluorophenyl group. Common synthetic routes may involve the use of starting materials such as 2,3-difluoroaniline and various reagents to construct the tricyclic framework. Reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to accommodate larger quantities. This often requires optimization of reaction conditions, use of continuous flow reactors, and implementation of purification techniques such as crystallization or chromatography to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R,6R)-3-(2,3-difluorophenyl)-N,N-dimethyl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R,3R,6R)-3-(2,3-difluorophenyl)-N,N-dimethyl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies. Its structural features allow it to interact with various biological targets, providing insights into biochemical pathways.
Medicine
In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating certain diseases or conditions, particularly those involving neurological or inflammatory pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique properties make it suitable for various applications, including catalysis and material science.
Mecanismo De Acción
The mechanism of action of (2R,3R,6R)-3-(2,3-difluorophenyl)-N,N-dimethyl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its use. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Difluoroaniline: A precursor in the synthesis of the compound, used in various chemical reactions.
2,2’-Bipyridyl: A bidentate ligand used in coordination chemistry, similar in its ability to form complex structures.
Dichloroaniline: An aniline derivative with similar substitution patterns, used in the production of dyes and herbicides.
Uniqueness
What sets (2R,3R,6R)-3-(2,3-difluorophenyl)-N,N-dimethyl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-carboxamide apart is its tricyclic structure and the presence of both difluorophenyl and diazatricyclo groups. This unique combination of features provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
(2R,3R,6R)-3-(2,3-difluorophenyl)-N,N-dimethyl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F2N3O/c1-21(2)18(24)23-10-13(12-4-3-5-14(19)15(12)20)17-16(23)11-6-8-22(17)9-7-11/h3-5,11,13,16-17H,6-10H2,1-2H3/t13-,16+,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHVCQHKXXXJRW-IAOVAPTHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CC(C2C1C3CCN2CC3)C4=C(C(=CC=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)N1C[C@H]([C@@H]2[C@H]1C3CCN2CC3)C4=C(C(=CC=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-propylisoxazol-5-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5262713.png)
METHANONE](/img/structure/B5262719.png)
![4-chloro-N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5262724.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N,N-diisobutylacetamide](/img/structure/B5262725.png)

![(4E)-1-[3-(dimethylamino)propyl]-4-[(2,5-dimethylphenyl)-hydroxymethylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B5262729.png)


![(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enenitrile](/img/structure/B5262758.png)
![N-[2-(acetylamino)ethyl]-2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5262774.png)
![1-(2-bicyclo[2.2.1]heptanyl)-4-[(E)-3-phenylprop-2-enyl]piperazine;oxalic acid](/img/structure/B5262787.png)
![1-[1-(4-ETHOXY-3-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBONYL]-4-METHYLPIPERAZINE](/img/structure/B5262794.png)
![2-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-N-methylacetamide](/img/structure/B5262808.png)
